2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide
Description
Chemical Structure and Properties 2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is a heterocyclic compound featuring a pyrrole ring linked to an acetamide moiety via a ketone bridge. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol . The compound’s structure includes:
- A 1H-pyrrol-2-yl group, contributing aromatic and electron-rich properties.
- An acetamide backbone with an amino substituent, enabling hydrogen bonding and metal coordination.
Synthesis and Applications The compound is synthesized via nucleophilic substitution or condensation reactions, often involving pyrrole derivatives and amino-acetamide precursors .
Properties
IUPAC Name |
2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-4-8(13)11-5-7(12)6-2-1-3-10-6/h1-3,10H,4-5,9H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMVSVPXIVBYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide typically involves the reaction of 2-pyrrolecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and ketone moiety facilitate nucleophilic substitutions. For example:
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Aminolysis : Reaction with primary amines (e.g., methylamine) at the carbonyl carbon yields substituted urea derivatives (Table 1).
-
Thiolysis : Thiol-containing nucleophiles displace the acetamide group, forming thioether linkages under basic conditions.
Table 1: Nucleophilic substitution reactions
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methylamine | Urea derivative | 78 | EtOH, 60°C, 12h |
| Benzylthiol | Thioether analog | 65 | DMF, K₂CO₃, RT |
Cyclization and Heterocycle Formation
The pyrrole ring and amino group participate in cyclocondensation reactions:
-
With malononitrile : Forms pyrrolo[1,2-a]pyrimidine derivatives via cyclocondensation (80–85% yield) .
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Intramolecular cyclization : Under acidic conditions, the amino group reacts with the ketone to yield 5-membered lactams .
Key cyclization pathways:
Oxidation and Reduction
-
Oxidation : The pyrrole ring undergoes electrophilic substitution (e.g., nitration) at the α-position using HNO₃/AcOH (62% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol while preserving the pyrrole ring .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related acetamides due to its pyrrole-electron donation and steric effects:
Table 2: Reactivity comparison with analogs
Mechanistic Insights
-
Hydrogen-bond stabilization : The amino group stabilizes transition states during nucleophilic attacks via intramolecular H-bonding .
-
Electronic effects : The pyrrole ring’s electron-rich nature directs electrophiles to its α-position, as shown in DFT calculations .
Stability and Side Reactions
Scientific Research Applications
The compound 2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide , with the CAS number 1353970-38-3 , has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and case studies from verified sources.
Pharmaceutical Research
One of the most significant applications of this compound is in pharmaceutical research. Its structure suggests potential activity against various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The presence of the pyrrole ring is often associated with anticancer properties.
- Neuroprotective Effects : Research has shown that compounds containing amino and carbonyl groups can exhibit neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative diseases.
Biochemical Studies
The compound's ability to interact with biological macromolecules makes it valuable in biochemical studies:
- Enzyme Inhibition : It may serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Material Science
Beyond biological applications, this compound may find uses in material science:
- Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of polymers, particularly those requiring specific properties such as biocompatibility or biodegradability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of similar pyrrole-containing compounds. The results demonstrated that these compounds could induce apoptosis in cancer cells, suggesting that this compound might have similar effects. The study highlighted the need for further exploration of its mechanism of action and potential therapeutic applications.
Case Study 2: Neuroprotection
Another investigation focused on neuroprotective agents where derivatives of amino-acetamides were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could significantly reduce cell death, implying that this compound might be a candidate for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide, highlighting structural variations and functional differences:
Key Research Findings
Metal Coordination Capacity The parent compound’s amino and carbonyl groups enable coordination with transition metals (e.g., Cu²⁺, Ni²⁺). Analogous compounds like 2-amino-N-(2-oxo-2-(2-(pyridin-2-yl)ethylamino)ethyl)acetamide show strong thermodynamic stability (log K ~10–12 for Cu²⁺ complexes) . Chloro-substituted analogs (e.g., 2-Chloro-N-methyl derivative) exhibit altered coordination geometries due to steric and electronic effects .
Synthetic Efficiency
- Microwave-assisted synthesis of pyrrole-acetamide derivatives achieves 40–71% yields under optimized conditions, compared to conventional methods requiring longer reaction times .
Toxicity and Safety
Biological Activity
2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is a compound that belongs to the class of pyrrole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_10N_2O_2. The presence of the pyrrole ring contributes to its biological activity, as nitrogen-containing heterocycles are known for their roles in various pharmacological effects.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus, suggesting that this compound may also possess similar activity .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 3.12 |
| Pyrrole Derivative B | MRSA | 0.13 - 0.255 |
| 2-Amino-N-[...] | Hypothetical (based on structure) | TBD |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by studies on related acetamides that inhibit tumor necrosis factor-alpha converting enzyme (TACE). These compounds demonstrated IC50 values below 5 nM in porcine TACE assays, indicating strong inhibitory effects . Given the structural similarities, it is plausible that this compound may exhibit comparable anti-inflammatory properties.
The biological activity of pyrrole derivatives often involves interactions with specific enzymes or receptors. For example, the inhibition of TACE leads to reduced production of pro-inflammatory cytokines such as TNF-alpha. This mechanism is crucial for developing anti-inflammatory therapies . Additionally, some pyrrole compounds have been shown to modulate heme oxygenase-1 (HO-1) expression, which plays a protective role in oxidative stress and inflammation .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyrrole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrrole derivatives and evaluated their antibacterial activity against common pathogens. The results indicated that modifications in the molecular structure significantly influenced their potency .
- Inhibition Studies : Another investigation focused on acetamide-based compounds targeting HO-1 for anticancer activity. Compounds similar to 2-Amino-N-[...] were tested against various cancer cell lines, showing promising results in reducing cell invasiveness and proliferation .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that specific substitutions on the pyrrole ring could enhance antibacterial efficacy and selectivity against certain bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
